2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid
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Overview
Description
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid is a chlorinated organic compound characterized by its high chlorine content and unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid typically involves the chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process may be carried out in the presence of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are subjected to chlorination in reactors designed to handle high volumes. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the keto group to an alcohol.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dechlorinated compounds.
Scientific Research Applications
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorinated organic reactions.
Biology: The compound is studied for its potential biological activity and effects on living organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Disrupting cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3’,4,5’,6-Heptachlorobiphenyl: Another chlorinated compound with similar structural features.
1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-: A related compound with multiple chlorine substitutions.
Uniqueness
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid is unique due to its specific arrangement of chlorine atoms and the presence of a keto group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
101205-16-7 |
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Molecular Formula |
C6HCl7O3 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2,2,3,4,6,6,6-heptachloro-5-oxohex-3-enoic acid |
InChI |
InChI=1S/C6HCl7O3/c7-1(3(14)6(11,12)13)2(8)5(9,10)4(15)16/h(H,15,16) |
InChI Key |
YSXWWKXMWLUPDV-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(=O)O)(Cl)Cl)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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